molecular formula C11H13NO2 B8342657 4-(4-Hydroxybutoxy)benzonitrile

4-(4-Hydroxybutoxy)benzonitrile

Cat. No.: B8342657
M. Wt: 191.23 g/mol
InChI Key: OFUJWNNYOYUHTA-UHFFFAOYSA-N
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Description

4-(4-Hydroxybutoxy)benzonitrile is a chemical compound of interest in scientific research, particularly in organic synthesis and materials science. The structure combines a benzonitrile core, a common feature in many liquid crystals , with a flexible 4-hydroxybutoxy chain. This molecular architecture suggests potential utility as an intermediate or building block in the development of advanced materials, such as liquid crystals, where the nitrile group often contributes to molecular anisotropy and dipole moment . Researchers value this compound for its ability to link various molecular subunits. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(4-hydroxybutoxy)benzonitrile

InChI

InChI=1S/C11H13NO2/c12-9-10-3-5-11(6-4-10)14-8-2-1-7-13/h3-6,13H,1-2,7-8H2

InChI Key

OFUJWNNYOYUHTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCCO

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 4-cyanophenol reacts with 4-bromo-1-butanol in dimethylformamide (DMF) using potassium carbonate as a base at 80–100°C for 12–24 hours. The hydroxyl group in 4-bromo-1-butanol often requires protection (e.g., as an acetate) to prevent self-condensation. Post-reaction, the protecting group is removed via hydrolysis with aqueous HCl or NaOH.

Table 1: Alkylation of 4-Cyanophenol with 4-Bromo-1-butanol

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF802462
NaOHDMSO1001258
Cs₂CO₃Acetone603671

Side products include bis-alkylated derivatives and elimination byproducts, which are minimized by using excess 4-cyanophenol and controlled temperature.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative route, enabling etherification under milder conditions. Here, 4-cyanophenol reacts with 1,4-butanediol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Mechanistic Insights and Yield Enhancement

The reaction proceeds via oxidation-reduction between DEAD and PPh₃, generating a phosphonium intermediate that activates the diol. The hydroxyl group of 1,4-butanediol selectively reacts, with the remaining hydroxyl preserved without protection.

Example Protocol :

  • Combine 4-cyanophenol (10 mmol), 1,4-butanediol (12 mmol), PPh₃ (12 mmol), and DEAD (12 mmol) in THF.

  • Stir at room temperature for 6 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
    Yield : 68–75%.

Hydroxylation of 4-(4-Chlorobutoxy)benzonitrile

A two-step approach involves initial synthesis of 4-(4-chlorobutoxy)benzonitrile followed by hydroxylation. The chlorinated intermediate is prepared via nucleophilic aromatic substitution (NAS) using 4-chloro-1-butanol and 4-fluorobenzonitrile.

Catalytic Hydroxylation

The chlorobutoxy intermediate undergoes hydroxylation via SN2 displacement with aqueous NaOH or KOH in ethanol at reflux.

Critical Parameters :

  • Solvent : Ethanol/water (3:1) minimizes side reactions.

  • Temperature : 70–80°C prevents elimination to form alkenes.
    Yield : 80–85% after recrystallization from toluene.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

MethodAdvantagesLimitationsTypical Yield (%)
Williamson AlkylationScalable, simple reagentsRequires protection/deprotection60–70
Mitsunobu ReactionMild conditions, no protectionHigh cost of reagents65–75
Hydroxylation of ChloroHigh yields, straightforwardTwo-step process80–85

The hydroxylation route is favored for industrial scalability, whereas Mitsunobu conditions suit small-scale syntheses requiring minimal purification.

Purification and Characterization

Crude 4-(4-Hydroxybutoxy)benzonitrile is purified via recrystallization (toluene/methylene chloride) or silica gel chromatography. Analytical validation includes:

  • ¹H NMR (CDCl₃): δ 7.60 (d, 2H, ArH), 6.90 (d, 2H, ArH), 4.10 (t, 2H, OCH₂), 3.70 (t, 2H, CH₂OH), 1.80 (m, 4H, CH₂).

  • IR : ν 2250 cm⁻¹ (C≡N), 3400 cm⁻¹ (O-H).

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxybutoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Hydroxybutoxy)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(4-Hydroxybutoxy)benzonitrile involves its interaction with specific molecular targets. The cyanophenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Substituent Diversity and Structural Effects

The substituent on the benzonitrile ring determines electronic, steric, and solubility properties. Key analogs include:

Compound Name Substituent Structure Key Features References
4-(4-Hydroxybutoxy)benzonitrile Para-hydroxybutoxy Hydroxyl group enhances hydrophilicity; ether linkage improves flexibility *
4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) Para-trans-pentylcyclohexyl Non-polar, rigid cyclohexyl group; used in liquid crystals
4-(Hexylamino)benzonitrile Para-hexylamino Basic amino group; limited toxicity data available
4-(4-Bromo-3-formyl-phenoxy)-benzonitrile Ortho-bromo, meta-formyl phenoxy Electrophilic formyl group; intermediate in drug synthesis (e.g., Crisaborole)
4-Formyl-3-methoxybenzonitrile Meta-methoxy, para-formyl Polar formyl and methoxy groups; high boiling point (318°C)

Note: * refers to a positional isomer (3-hydroxybutoxy), highlighting the importance of substituent placement.

Physicochemical Properties

Substituents significantly alter physical properties:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Trends
This compound* ~207.24 Not reported Not reported High (due to hydroxyl)
4-(4-Bromo-3-formyl-phenoxy)-benzonitrile 302.12 109–111 442 (predicted) Moderate in organic solvents
4-Formyl-3-methoxybenzonitrile 161.16 Not reported 318.2 Low in water, high in DMSO
4-(trans-4-Pentylcyclohexyl)benzonitrile 255.40 Not reported Not reported Low (non-polar substituent)

*Estimated based on structural analogs.

Research Findings and Trends

  • Solubility vs. Bioavailability : Hydrophilic substituents like hydroxybutoxy improve aqueous solubility but may reduce membrane permeability, necessitating a balance in drug design .
  • Synthetic Flexibility : Ether-linked substituents (e.g., hydroxybutoxy) can be introduced via nucleophilic aromatic substitution or coupling reactions, as seen in triazole-functionalized analogs .
  • Positional Isomerism : highlights that 3-hydroxybutoxy analogs differ electronically from the para-substituted target compound, affecting intermolecular interactions .

Q & A

Q. What are the common synthetic routes for 4-(4-Hydroxybutoxy)benzonitrile, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution of 4-cyanophenol with 4-hydroxybutyl derivatives (e.g., bromobutanol) under basic conditions. Key steps include:

  • Protection/Deprotection : Use protecting groups (e.g., TMS for hydroxyl) to prevent side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Optimization : Varying solvents (DMF, THF), bases (K₂CO₃, NaH), and temperatures (60–100°C) to improve yield .

Q. How is structural characterization performed for this compound?

Core techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.4–7.8 ppm, hydroxybutoxy chain protons at δ 1.6–3.8 ppm) .
  • FT-IR : Peaks at ~2240 cm⁻¹ (C≡N) and ~3400 cm⁻¹ (-OH) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺: ~219.2 g/mol) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition : Kinase or phosphatase assays using fluorescence/colorimetric readouts .
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa, HEK293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

  • Orthogonal Assays : Combine biochemical (e.g., SPR for binding affinity) and cellular assays (e.g., luciferase reporters) .
  • Purity Verification : Use UPLC-MS/MS to rule out impurities (e.g., genotoxic derivatives) affecting results .
  • Dose-Response Curves : Validate activity across multiple concentrations and replicate experiments .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME to estimate solubility (LogP ~2.1), bioavailability, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models .

Q. How are structure-activity relationships (SAR) studied for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace hydroxybutoxy with methoxy or amino groups) and test activity .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .

Analytical and Stability Considerations

Q. What advanced techniques quantify trace impurities in this compound?

  • UPLC-MS/MS : Detect genotoxic impurities (e.g., bromo derivatives) at ppb levels with a C18 column and acetonitrile/water gradient .
  • HPLC-DAD : Monitor degradation products under stressed conditions (heat, light) .

Q. How is thermal stability assessed for this compound?

  • TGA/DSC : Measure decomposition onset temperature (e.g., >200°C) and melting point (e.g., 109–111°C for analogs) .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 1–3 months and analyze degradation pathways .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/TechniqueReference
Melting Point109–111°C (analog)
LogPPredicted ~2.1 (SwissADME)
Solubility (DMSO)>10 mM (analog)

Q. Table 2. Common Analytical Parameters for UPLC-MS/MS

ParameterConditionReference
ColumnC18 (2.1 × 50 mm, 1.7 µm)
Mobile PhaseAcetonitrile/0.1% formic acid
LOD0.1 ng/mL

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